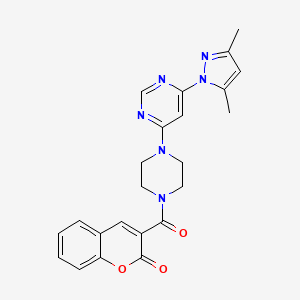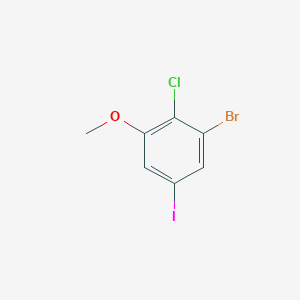![molecular formula C7H12ClN3OS B2488874 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride CAS No. 1177985-05-5](/img/structure/B2488874.png)
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole derivatives are of significant interest in the scientific community due to their wide range of biological activities and potential applications in various fields, including pharmaceuticals. The interest in these compounds stems from their structural versatility and the ability to modify their properties through functionalization at different positions on the oxadiazole ring.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and carbon disulfide in the presence of a base to form the oxadiazole ring. This method allows for the introduction of various substituents, providing a diverse set of compounds for further study. For example, Fathima et al. (2021) described the synthesis of novel 1,3,4-oxadiazole derivatives by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with substituted benzoxazoles, yielding compounds with significant antitubercular activities (Fathima et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of 1,3,4-oxadiazole derivatives often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substitutions on the oxadiazole ring. For instance, Hou et al. (2013) used X-ray diffraction to elucidate the structure of a 1,3,4-oxadiazole derivative, revealing one-dimensional chains formed via intermolecular π-π interactions (Hou et al., 2013).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. These reactions are crucial for modifying the chemical properties of the compounds to suit specific applications. Patel et al. (2013) explored nucleophilic substitution reactions to synthesize a series of 1,3,4-oxadiazoles with potential antimicrobial and antimycobacterial activities (Patel et al., 2013).
Applications De Recherche Scientifique
Antimicrobial and Antimycobacterial Properties
A study by Patel et al. (2013) synthesized a series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles. These compounds, including variants related to the specified chemical, were evaluated for antimicrobial and antimycobacterial activities. Some of the compounds showed promising activity against Escherichia coli and antitubercular activity, indicating potential use in fighting bacterial infections and tuberculosis (Patel et al., 2013).
Anticancer Activity
Another study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, a category that includes the chemical , to investigate their potential as anticancer agents. Although the specific compound was not a primary focus, this research highlights the broader interest in oxadiazole derivatives for their potential application in cancer treatment (Redda & Gangapuram, 2007).
Computational and Pharmacological Evaluation
Faheem (2018) conducted computational and pharmacological evaluations of novel 1,3,4-oxadiazole derivatives, including compounds similar to the one mentioned. This study assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest potential pharmaceutical applications for these compounds in various therapeutic areas (Faheem, 2018).
Synthesis and Biological Evaluation
Fathima et al. (2021) reported on the synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds, closely related to the specified chemical. This study involved antimicrobial, antioxidant, and antitubercular activity assessments, suggesting potential applications in treating bacterial infections and tuberculosis (Fathima et al., 2021).
Synthesis, Molecular Docking, and Cytotoxicity Studies
Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, closely related to the specified compound. This study highlighted the potential antibacterial properties and moderate inhibition of α-chymotrypsin enzyme, indicating possible applications in antimicrobial therapies (Siddiqui et al., 2014).
Propriétés
IUPAC Name |
2-methylsulfanyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-12-7-10-9-6(11-7)5-3-2-4-8-5;/h5,8H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVHQKWWDWCBH-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)[C@@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)


![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)



![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)
